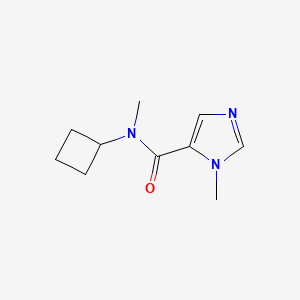

![molecular formula C19H23N5O5S B2553629 N-(2-((6-(1H-吡咯-1-基)嘧啶并[1,2-a]嘧啶-3-基)氨基)乙基)-2,3,4-三甲氧基苯磺酰胺 CAS No. 1428357-11-2](/img/structure/B2553629.png)

N-(2-((6-(1H-吡咯-1-基)嘧啶并[1,2-a]嘧啶-3-基)氨基)乙基)-2,3,4-三甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

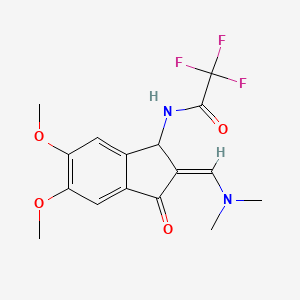

The compound "N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a pyrrol-pyridazine core, an aminoethyl linker, and a trimethoxybenzenesulfonamide moiety. The presence of the sulfonamide group is a common feature in many therapeutic agents, and the pyrrol and pyridazine rings are often seen in compounds with various biological activities .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the N-alkylation of aminobenzenesulfonamides with alcohols, as demonstrated in the direct synthesis of amino-(N-alkyl)benzenesulfonamides . Additionally, the N-alkylation of azidobenzenesulfonamide has been used to create precursors for the synthesis of pyrrolobenzothiadiazepine, a compound with potential biological activity . The synthesis of the compound may similarly involve such N-alkylation steps or other related reactions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have been reported, showing different torsion angles and hydrogen bonding patterns that affect their potential as ligands for metal coordination . The molecular structure of the compound would likely exhibit similar features that could be crucial for its biological function.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, the reaction of chlorambucil with a sulfadiazine derivative has been used to prepare a potent antitumor agent . The compound may also be reactive towards other chemical entities, potentially leading to the formation of products with enhanced or altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be studied using various spectroscopic techniques. For instance, the structural geometry, vibrational wavenumbers, and electronic absorption wavelengths of a related sulfonamide molecule were investigated using experimental and computational methods, including FT-IR, Raman, UV-vis, and NMR spectroscopy . These properties are essential for understanding the behavior of the compound in biological systems and for the design of new derivatives with improved characteristics.

Case Studies

Several case studies have demonstrated the potential of sulfonamide derivatives as therapeutic agents. For example, some benzenesulfonamide derivatives have shown high antitumor activity and the ability to inhibit carbonic anhydrase isozymes, which are over-expressed in certain carcinomas . Additionally, novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting potent antibacterial and antifungal properties . These studies suggest that the compound may also possess significant biological activities that could be explored in future research.

科学研究应用

合成及抗菌活性

已合成 N-(2-((6-(1H-吡咯-1-基)嘧啶并[1,2-a]嘧啶-3-基)氨基)乙基)-2,3,4-三甲氧基苯磺酰胺 相关的化合物,并评估了它们的抗菌和免疫生物学活性。例如,一系列乙基-1-(4-氨基磺酰基苯基)-5-芳基-3-羟基-2-氧代-3-吡咯啉-4-羧酸盐显示出显著的抗菌特性,强调了这些化合物在解决细菌感染方面的潜力 (Gein 等人,2016)。

抗肿瘤活性

对与 N-(2-((6-(1H-吡咯-1-基)嘧啶并[1,2-a]嘧啶-3-基)氨基)乙基)-2,3,4-三甲氧基苯磺酰胺 在结构上相关的化合物的研究也显示出有希望的抗肿瘤活性。例如,一些取代的吲唑衍生物已被合成,并发现对人肿瘤细胞系(包括卵巢癌 (A2780) 和肺腺癌 (A549))表现出显着的抗增殖和凋亡活性 (Abbassi 等人,2014)。

安全和危害

属性

IUPAC Name |

2,3,4-trimethoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c1-27-14-6-7-15(19(29-3)18(14)28-2)30(25,26)21-11-10-20-16-8-9-17(23-22-16)24-12-4-5-13-24/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCKVGMSVUFUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)

![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)